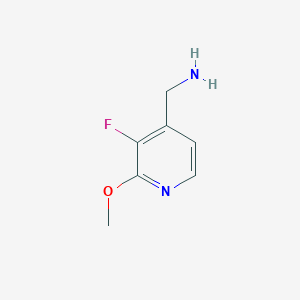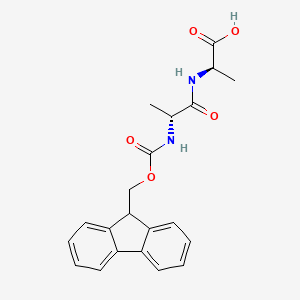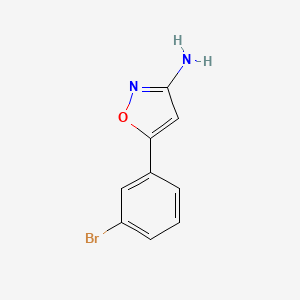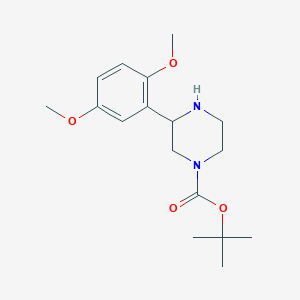
Tert-butyl 3-(2,5-dimethoxyphenyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(2,5-dimethoxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules. This compound, in particular, features a tert-butyl group, a dimethoxyphenyl group, and a piperazine ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of tert-butyl 3-(2,5-dimethoxyphenyl)piperazine-1-carboxylate typically involves the reaction of 2,5-dimethoxybenzyl chloride with piperazine in the presence of a base, followed by the introduction of a tert-butyl group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Tert-butyl 3-(2,5-dimethoxyphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(2,5-dimethoxyphenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting various diseases, including neurological disorders and infections.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(2,5-dimethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity. The dimethoxyphenyl group enhances the compound’s ability to penetrate biological membranes and reach its targets. The tert-butyl group provides stability and lipophilicity, aiding in the compound’s bioavailability and efficacy .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-(2,5-dimethoxyphenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has similar structural features but differs in the substituents on the piperazine ring, leading to different biological activities and applications.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This derivative contains an aminopyridine group, which imparts distinct pharmacological properties compared to the dimethoxyphenyl group.
Eigenschaften
Molekularformel |
C17H26N2O4 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
tert-butyl 3-(2,5-dimethoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-9-8-18-14(11-19)13-10-12(21-4)6-7-15(13)22-5/h6-7,10,14,18H,8-9,11H2,1-5H3 |
InChI-Schlüssel |
BITCUNQWEKZIPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[(4-chloro-3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B13537917.png)
![3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]](/img/structure/B13537920.png)
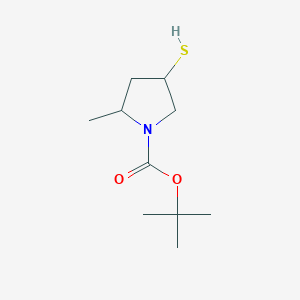

![3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}piperidine-2,6-dione](/img/structure/B13537947.png)
